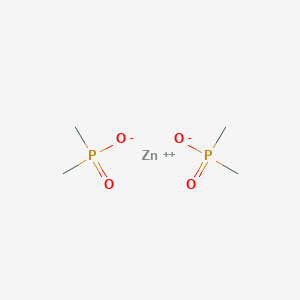
zinc;dimethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc(2+) ion didimethylphosphinate typically involves the reaction of zinc salts with dimethylphosphinic acid. One common method is to dissolve zinc oxide or zinc carbonate in dimethylphosphinic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods
In industrial settings, zinc(2+) ion didimethylphosphinate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Zinc(2+) ion didimethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: It can participate in substitution reactions where the dimethylphosphinate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as halides, amines, and phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include zinc oxide, elemental zinc, and substituted zinc complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Zinc(2+) ion didimethylphosphinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of zinc(2+) ion didimethylphosphinate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in many biological processes, including enzyme catalysis, protein synthesis, and cellular signaling. The dimethylphosphinate group can modulate the reactivity and stability of the zinc ion, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Zinc(2+) ion dimethylphosphinate
- Zinc(2+) ion diethylphosphinate
- Zinc(2+) ion diphenylphosphinate
Uniqueness
Zinc(2+) ion didimethylphosphinate is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability.
Properties
IUPAC Name |
zinc;dimethylphosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7O2P.Zn/c2*1-5(2,3)4;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMCTPBQIJWVBA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)[O-].CP(=O)(C)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8016552.png)







![(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid](/img/structure/B8016611.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B8016657.png)
